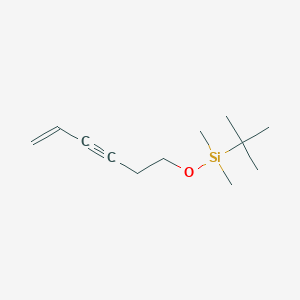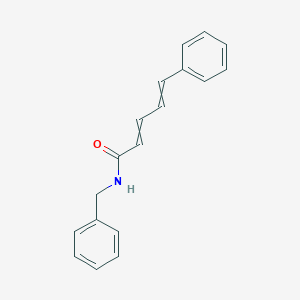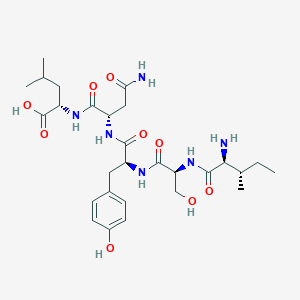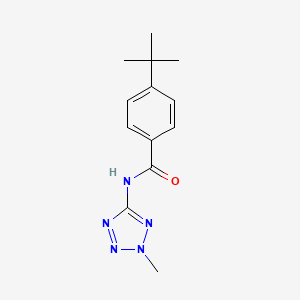
2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride is a chemical compound belonging to the class of dihydroisoquinolinones. This compound is characterized by its unique structure, which includes a propyl group at the 2-position and a hydrochloride salt form. Dihydroisoquinolinones are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by the formation of the hydrochloride salt. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts under mild reaction conditions . This approach allows for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of recyclable catalysts and benign solvents can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can be employed to modify the functional groups on the dihydroisoquinolinone scaffold.
Substitution: N-alkylation and other substitution reactions are common for introducing different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents are used to convert the N-alkylated intermediates to the desired products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in N-alkylation reactions.
Major Products: The major products formed from these reactions include various N-substituted dihydroisoquinolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of dihydroisoquinolinones have been shown to disrupt biological membrane systems in phytopathogens, leading to their antifungal activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
N-alkylated 3,4-dihydroisoquinolinones: These derivatives are synthesized using similar methods and have comparable pharmacological properties.
Uniqueness: 2-Propyl-1,3-dihydroisoquinolin-4-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for targeted research applications.
Propiedades
Número CAS |
144479-94-7 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
2-propyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-7-13-8-10-5-3-4-6-11(10)12(14)9-13;/h3-6H,2,7-9H2,1H3;1H |
Clave InChI |
BSXKMBXYQRSODR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2=CC=CC=C2C(=O)C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)
![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)





![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)




